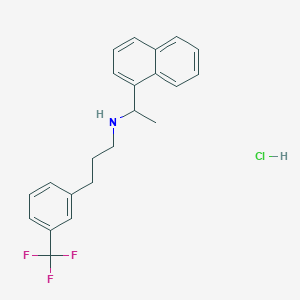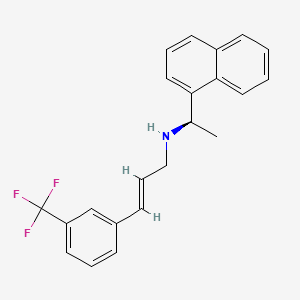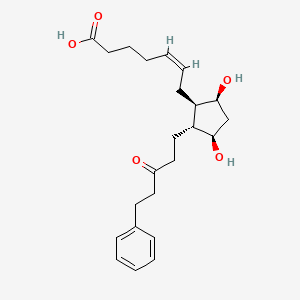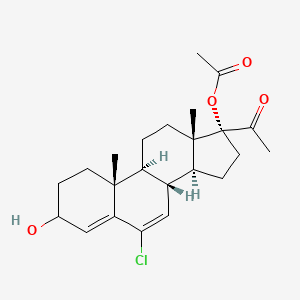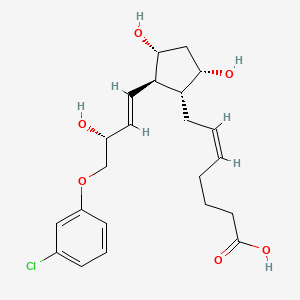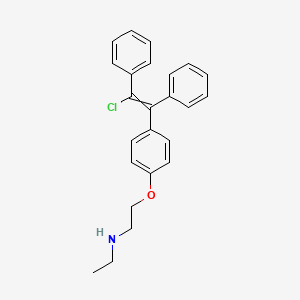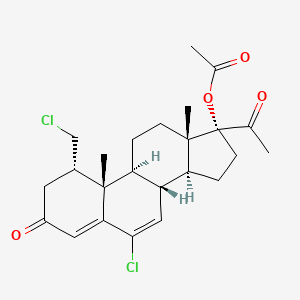
Ethynylestradiol Impurity M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Ethynylestradiol Impurity M involves synthetic routes that typically include the use of various solvents and excipients. One common method is the solid dispersion technique, where the active pharmaceutical ingredient (API) and excipients are solubilized in a solvent, which is then evaporated . Solvents such as ethanol, acetone, dichloromethane, and chloroform are often used in this process . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main compound .
Analyse Des Réactions Chimiques
Ethynylestradiol Impurity M undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, methanol, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of acetonitrile and methanol in a mixture can optimize the recovery of the impurity during extraction .
Applications De Recherche Scientifique
Ethynylestradiol Impurity M has various scientific research applications. In chemistry, it is used to study the stability and degradation of ethynylestradiol in pharmaceutical formulations . In biology and medicine, it is used to understand the pharmacokinetics and pharmacodynamics of synthetic estrogens . The compound is also used in the development of stability-indicating chromatographic procedures to assess the expiration time of drugs in stability studies .
Mécanisme D'action
The mechanism of action of Ethynylestradiol Impurity M is similar to that of ethynylestradiol. It acts as a synthetic estrogen that decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation . The molecular targets include estrogen receptors, which mediate the compound’s effects on the reproductive system .
Comparaison Avec Des Composés Similaires
Ethynylestradiol Impurity M can be compared with other similar compounds such as 17β-Ethinylestradiol, 19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, and 3-Hydroxyestra-1,3,5(10)-trien-17-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its 2-methyl group, which distinguishes it from other impurities and affects its pharmacological properties .
Propriétés
Numéro CAS |
1818-11-7 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.42 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


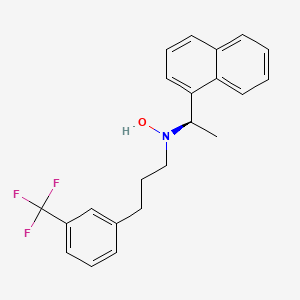
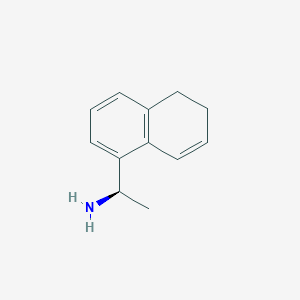
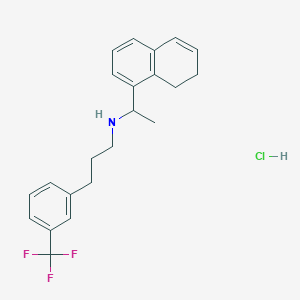
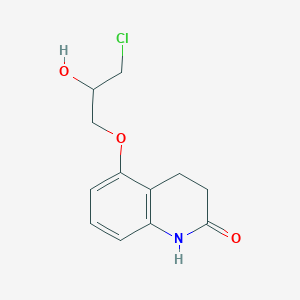
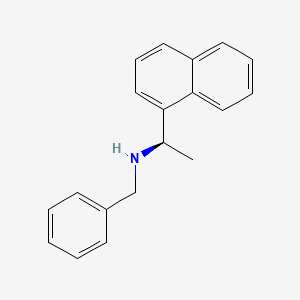
![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)
